N-(2,5-dimethoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
N-(2,5-dimethoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a structurally complex molecule featuring a 1,2,4-oxadiazole ring, a dihydropyridinone core, and multiple methoxy-substituted aromatic groups. Its design combines heterocyclic motifs known for diverse biological activities, including enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O6/c1-15-12-16(2)30(14-22(31)27-20-13-19(34-4)10-11-21(20)35-5)26(32)23(15)25-28-24(29-36-25)17-6-8-18(33-3)9-7-17/h6-13H,14H2,1-5H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTGRTUMBIDWBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C=CC(=C2)OC)OC)C3=NC(=NO3)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a nitrile in the presence of a dehydrating agent.
Construction of the pyridine ring: This involves a cyclization reaction using suitable starting materials such as β-ketoesters and ammonia or amines.
Coupling reactions: The final step involves coupling the 1,2,4-oxadiazole and pyridine intermediates with the 2,5-dimethoxyphenyl and 4-methoxyphenyl groups under appropriate conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification techniques: Employing methods like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a drug candidate due to its complex structure and possible biological activity.
Organic Synthesis: It can serve as a building block for synthesizing other complex molecules.
Material Science: Its unique structure may impart interesting properties to materials, such as enhanced stability or specific interactions with other molecules.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Feasibility : The oxadiazole ring in the target compound may be synthesized via cyclization reactions similar to those described for nitro pyridine derivatives (), though optimization would be required for sterically hindered intermediates .
- Biological Potential: The combination of oxadiazole and dihydropyridinone motifs mirrors kinase inhibitor scaffolds (e.g., imatinib analogs), suggesting possible tyrosine kinase inhibition. However, this requires experimental validation .
Biological Activity
N-(2,5-dimethoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound characterized by a unique combination of aromatic and heterocyclic structures. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition.
Chemical Structure
The compound's structure can be broken down into several key components:
- Aromatic Rings : The presence of methoxy-substituted phenyl groups enhances its lipophilicity and biological interactions.
- Heterocycles : The oxadiazole and dihydropyridine rings contribute to its pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole moiety. For instance, derivatives similar to this compound have shown promising results in inhibiting various cancer cell lines.
Key Findings :
- In vitro Studies : Compounds with oxadiazole structures have demonstrated significant cytotoxicity against breast cancer (MCF-7) and melanoma (SK-MEL-2) cell lines. For example, certain analogs exhibited IC50 values as low as 0.65 µM against MCF-7 cells .
- Mechanism of Action : The mechanism appears to involve apoptosis induction through the activation of p53 pathways and caspase cleavage .
Enzyme Inhibition
The compound also shows potential as an inhibitor of various enzymes implicated in cancer progression:
- Carbonic Anhydrases (CAs) : Some derivatives have been identified as selective inhibitors of human carbonic anhydrases (hCA IX and hCA II), with nanomolar activity .
- Acetylcholinesterase (AChE) : Related compounds have exhibited moderate inhibitory activity toward AChE, suggesting a potential role in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of such compounds. Modifications to the oxadiazole ring or the introduction of electron-withdrawing groups have been shown to enhance anticancer activity .
| Compound | Activity | IC50 Value |
|---|---|---|
| 16a | SK-MEL-2 | 0.65 µM |
| 16b | PANC-1 | 2.41 µM |
| 17a | MCF-7 | 0.65 µM |
| 17b | HeLa | 2.41 µM |
Study 1: Anticancer Activity
In a study involving various oxadiazole derivatives, researchers synthesized multiple compounds and tested their cytotoxicity against several cancer cell lines. The findings indicated that modifications at specific positions on the oxadiazole ring significantly influenced their anticancer properties.
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition capabilities of these compounds against hCA IX and hCA II. The study revealed that certain modifications could lead to enhanced selectivity and potency.
Q & A
Q. What are the recommended synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?
The compound’s synthesis likely involves multi-step reactions, including:
- Cyclization to form the 1,2,4-oxadiazole ring, typically via condensation of amidoximes with carboxylic acid derivatives under acidic or thermal conditions .
- Acetamide coupling using chloroacetyl chloride or similar reagents, with nucleophilic substitution at the pyridinone nitrogen.
- Purification via column chromatography or recrystallization to achieve >95% purity.
Optimization strategies : - Use high-throughput screening to vary solvents (e.g., DMF, THF), temperatures (80–120°C), and catalysts (e.g., K₂CO₃) to maximize yield .
- Monitor intermediates via TLC or HPLC to ensure stepwise completion .
Q. What analytical techniques are critical for structural validation?
- NMR spectroscopy : Confirm substitution patterns (e.g., methoxy groups at 2,5-positions on phenyl, oxadiazole ring integration) .
- High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks).
- X-ray crystallography : Resolve 3D conformation using SHELX software for small-molecule refinement, particularly to confirm stereoelectronic effects of the oxadiazole and pyridinone moieties .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 1,2,4-oxadiazole and methoxy substituents?
- Variable substituent synthesis : Replace the 4-methoxyphenyl group on the oxadiazole with electron-withdrawing (e.g., nitro) or electron-donating (e.g., dimethylamino) groups to assess electronic effects on bioactivity .
- Bioisosteric replacements : Substitute the oxadiazole with 1,3,4-thiadiazole or triazole rings to evaluate ring-specific interactions .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with binding affinities to target proteins .
Q. What mechanistic insights can guide the study of this compound’s potential biological activity?
- Electrophilic interactions : The 1,2,4-oxadiazole’s electron-deficient core may act as a hydrogen-bond acceptor, while the pyridinone’s carbonyl group could participate in π-π stacking .
- Metabolic stability : Assess oxidative metabolism of methoxy groups via cytochrome P450 assays (e.g., human liver microsomes) .
- Target engagement : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics with proposed targets (e.g., kinase enzymes) .
Q. How can researchers resolve contradictions in biological activity data across similar analogs?
- Control experiments : Standardize assays (e.g., IC₅₀ measurements) using reference compounds (e.g., staurosporine for kinase inhibition) to minimize batch-to-batch variability .
- Data normalization : Apply statistical tools (e.g., Z-score transformation) to account for outliers in high-throughput screening .
- Crystallographic validation : Compare X-ray structures of analogs to identify conformational differences impacting activity .
Methodological Considerations
Q. What safety protocols are essential when handling this compound?
- Hazard mitigation : Use fume hoods for synthesis steps involving volatile reagents (e.g., chloroacetyl chloride).
- First-aid measures : In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .
- Waste disposal : Neutralize acidic/byproduct waste before disposal according to institutional guidelines .
Q. How can computational tools aid in predicting physicochemical properties?
- LogP calculation : Use Molinspiration or ACD/Labs to estimate lipophilicity, critical for bioavailability predictions.
- Solubility prediction : Apply the General Solubility Equation (GSE) with melting point data (if available) .
- ADMET profiling : Utilize SwissADME or ADMETLab to forecast absorption, metabolism, and toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
